4-(chloromethyl)-2H-benzo[h]chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)benzo[h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZXZILYDCFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359126 | |
| Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41321-76-0 | |
| Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloromethyl 2h Benzo H Chromen 2 One and Analogues
Traditional Pechmann Condensation Approaches
The Pechmann condensation is a cornerstone for coumarin (B35378) synthesis, valued for its directness in forming the benzopyrone core. wikipedia.orgarkat-usa.org The reaction's efficacy is highly dependent on the choice of catalyst and reaction conditions, which influence both the reaction rate and the final yield.
A variety of Brønsted and Lewis acids have been employed to catalyze the Pechmann condensation, including sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and metal chlorides like zinc chloride (ZnCl₂). rsc.orgnih.gov However, many of these classical catalysts suffer from drawbacks such as corrosiveness, moisture sensitivity, and the generation of significant waste streams. rsc.org
In the pursuit of more environmentally benign and efficient catalysts, sulfamic acid (H₂NSO₃H) has emerged as a highly effective, cost-efficient, and solid acid catalyst for this transformation. arkat-usa.orgresearchgate.net It is noted for its stability, ease of handling, and recyclability. The use of sulfamic acid under solvent-free conditions for the reaction between phenols and β-ketoesters provides good to excellent yields of C4-substituted coumarins. arkat-usa.orgarkat-usa.org For instance, the synthesis of 4-(chloromethyl)coumarins from phenols like 1-naphthol (B170400) and ethyl 4-chloroacetoacetate can be achieved in high yields (70-86%) using sulfamic acid without a solvent. researchgate.net The optimization of reaction conditions often involves using a catalytic amount, typically around 10 mol%, to achieve high product yields. arkat-usa.orgarkat-usa.org
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Stoichiometric amounts, high temperature | Readily available, strong acid | Corrosive, generates hazardous waste | rsc.org |
| Sulfamic Acid (H₂NSO₃H) | 10-50 mol%, solvent-free, 130°C | Solid, stable, reusable, eco-friendly | Higher catalyst loading needed in some cases | arkat-usa.orgarkat-usa.org |
| Indium(III) Chloride (InCl₃) | 3 mol%, ball milling, room temp. | Low catalyst loading, mild conditions | Higher cost of catalyst | mdpi.com |
| Brønsted Acidic Ionic Liquids | Catalytic amount, solvent-free, room temp. | Recyclable, mild conditions, high yields | Potentially higher cost and preparation effort | rsc.orgnih.gov |
The mechanism of the Pechmann condensation has been a subject of study, with two primary pathways proposed. The generally accepted mechanism begins with the transesterification of the β-ketoester with the phenol (B47542), followed by an intramolecular Friedel-Crafts-type cyclization and subsequent dehydration to form the coumarin ring. wikipedia.org
However, studies utilizing sulfamic acid as the catalyst suggest an alternative pathway. High-resolution mass spectrometry (HRMS) analysis has detected key intermediates, implying that the reaction may initiate with an electrophilic aromatic substitution (Michael addition) of the phenol onto the activated β-ketoester. researchgate.netarkat-usa.org This is followed by a dehydration reaction and a final intramolecular transesterification to yield the coumarin product. arkat-usa.org This mechanistic insight is crucial for optimizing reaction conditions and extending the methodology to a broader range of substrates.
Modern and Sustainable Synthetic Strategies
Recent advancements in organic synthesis have focused on developing methods that align with the principles of green chemistry, emphasizing reduced energy consumption, waste minimization, and the use of non-toxic reagents.
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. rsc.org This non-conventional energy source can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govmdpi.com For coumarin synthesis, microwave irradiation has been successfully applied to various condensation reactions, including the Pechmann condensation. mdpi.comarabjchem.org The synthesis of coumarin-pyrazole hybrids, for example, saw reaction times decrease from 6-8 hours with conventional heating to just 8-12 minutes under microwave irradiation, with yields improving from 45-68% to 82-95%. nih.gov The use of microwave technology in conjunction with solvent-free conditions or green solvents further enhances the sustainability of these protocols. mdpi.com For instance, the synthesis of 1H-benzo[f]chromene derivatives has been efficiently carried out under microwave irradiation at 140°C in just two minutes. nih.gov
The application of green chemistry principles is evident in the use of alternative catalysts and reaction media. Brønsted acidic ionic liquids (BAILs) have gained significant attention as recyclable and environmentally benign catalysts for acid-catalyzed transformations. cjcatal.comresearchgate.neturfu.ru These ionic liquids, particularly those with sulfonic acid functionalized cations and hydrogen sulfate (B86663) anions, exhibit comparable acidity to traditional mineral acids but without the associated corrosion and disposal issues. nih.gov
Task-specific ionic liquids, such as N-methyl-2-pyrrolidonium hydrogen sulfate or pyridinium-based systems like [MBSPy][HSO4], have been designed to be highly efficient for Pechmann condensations. nih.govcjcatal.com These catalysts can promote the reaction under solvent-free and ambient conditions (room temperature), leading to good to excellent yields of coumarin derivatives with reduced reaction times. rsc.orgnih.gov A key advantage is their recyclability; the ionic liquid catalyst can often be recovered and reused for multiple cycles without a significant loss of activity. nih.govresearchgate.net The synthesis of 4-(chloromethyl)-2H-benzo[h]chromen-2-one has been reported with a 65% yield using such a doubly Brønsted acidic ionic liquid under solvent-free conditions. nih.gov
Targeted Synthesis of the Benzo[h]chromen-2-one Scaffold
The specific synthesis of the benzo[h]chromen-2-one scaffold, a type of naphthocoumarin, involves the reaction of a naphthol with an appropriate β-ketoester. For this compound, the reactants are 1-naphthol and ethyl 4-chloroacetoacetate. researchgate.netnih.gov The reaction of 1-naphthol can take a relatively longer time compared to more activated phenols due to the influence of the adjacent fused benzene (B151609) ring. rsc.org
Alternative modern approaches have also been developed. An arylamine-catalyzed Mannich-cyclization cascade reaction provides a facile route to substituted 2H-benzo[h]chromenes under mild conditions. researchgate.netmdpi.com This method relies on the efficient generation of ortho-quinone methides catalyzed by a simple aniline. Furthermore, mechanochemical methods, such as high-speed ball milling, have been employed for Pechmann condensations to produce naphthocoumarins like 4-methyl-2H-benzo[h]chromen-2-one in high yield (88%) under solvent-free conditions at room temperature. mdpi.com These targeted strategies highlight the ongoing innovation in synthesizing complex coumarin frameworks with greater efficiency and control.
| Method | Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Pechmann Condensation | 1-Naphthol, Ethyl 4-chloroacetoacetate | Sulfamic Acid / Solvent-free | Traditional, high yield, solid acid catalyst | researchgate.net |
| Green Pechmann Condensation | 1-Naphthol, Ethyl 4-chloroacetoacetate | [MBSPy][HSO4] Ionic Liquid / Solvent-free | Eco-friendly, recyclable catalyst, room temp. | nih.gov |
| Mechanosynthesis | α-Naphthol, Ethyl acetoacetate | InCl₃ / Ball Milling | Solvent-free, rapid, room temp., high yield | mdpi.com |
| Cascade Reaction | 1-Naphthol, trans-Cinnamaldehydes | Arylamine / CH₂Cl₂ | Mild conditions, forms 2H-benzo[h]chromenes | researchgate.netmdpi.com |
Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl 2h Benzo H Chromen 2 One
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The electron-withdrawing nature of the coumarin (B35378) ring system activates the C-Cl bond of the chloromethyl group, making it susceptible to nucleophilic attack. This reactivity is the cornerstone for introducing a wide range of functional groups and molecular scaffolds.
The conversion of the chloromethyl group to an azidomethyl group is a pivotal step in the synthesis of more complex coumarin derivatives. This transformation is typically achieved through a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide (NaN₃). The reaction proceeds by the displacement of the chloride ion by the azide nucleophile. nih.gov This process is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the reaction.
The resulting 4-(azidomethyl)coumarins are stable, versatile intermediates. The azide moiety serves as a key functional handle for subsequent "click" chemistry reactions, enabling the covalent linkage of the coumarin scaffold to other molecules with high efficiency and specificity. researchgate.netnih.gov
Table 1: Synthesis of 4-(azidomethyl)coumarins
| Starting Material | Reagent | Solvent | Product |
|---|
The electrophilic nature of the chloromethyl group allows for its facile reaction with various nitrogen-containing heterocyclic bases. These reactions typically proceed via an SN2 mechanism, where the nitrogen atom of the heterocycle acts as the nucleophile, displacing the chloride ion and forming a new carbon-nitrogen bond. This strategy has been widely employed to synthesize hybrid molecules that integrate the coumarin core with other biologically active heterocyclic systems.
The 1,2,4-triazole (B32235) ring is a prominent scaffold in medicinal chemistry. researchgate.net The coupling of 4-(chloromethyl)-2H-benzo[h]chromen-2-one with 1,2,4-triazole or its derivatives provides a straightforward route to novel coumarin-triazole conjugates. sciepub.comniscpr.res.in The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile. The base facilitates the deprotonation of the triazole, enhancing its nucleophilicity and promoting the substitution reaction.
Table 2: Reaction of this compound with 1,2,4-Triazole
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
The synthetic strategy of nucleophilic substitution can be extended to other nitrogen-containing heterocycles like 4,5-dicyanoimidazole (B129182) and purine (B94841) derivatives. The reaction of this compound with these heterocycles, under basic conditions, leads to the formation of novel hybrid compounds. For instance, coupling with purine derivatives can be achieved by reacting the chloromethyl coumarin with the desired purine base in the presence of a non-nucleophilic base to prevent competition with the desired reaction. mdpi.com These reactions expand the chemical space of coumarin derivatives, allowing for the exploration of new structure-activity relationships.
Benzimidazole (B57391) is another privileged heterocyclic motif found in numerous pharmacologically active compounds. The hybridization of coumarin and benzimidazole moieties has been achieved through the reaction of this compound with various benzimidazole derivatives. nih.govcu.edu.trresearchgate.net Similar to the reaction with triazoles, this condensation is typically carried out in the presence of a base to facilitate the nucleophilic attack of the benzimidazole nitrogen on the chloromethyl group. nih.gov The resulting coumarin-benzimidazole hybrids represent a class of compounds with significant potential for biological applications.
Heterocyclic Base Coupling Reactions
"Click" Chemistry Approaches for Complex Conjugate Formation
"Click" chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. nih.govalliedacademies.orgapjonline.in The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,2,3-triazole ring.
Table 3: "Click" Chemistry with 4-(azidomethyl)coumarin
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. coledeforest.comnih.govresearchgate.net This reaction facilitates the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an azide with a terminal alkyne. nih.govnih.gov
The journey from this compound to a triazole-linked hybrid begins with a crucial nucleophilic substitution. The highly reactive chloromethyl group is converted into an azidomethyl group. In a typical procedure, this compound is treated with sodium azide in a solvent mixture such as acetone (B3395972) and water. chemrxiv.org This reaction proceeds via an SN2 mechanism, where the azide ion displaces the chloride ion, yielding 4-(azidomethyl)-2H-benzo[h]chromen-2-one with high efficiency. nih.gov
This azide derivative is a stable, key intermediate ready for the CuAAC reaction. nih.gov The subsequent cycloaddition is catalyzed by a copper(I) species, which is often generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by a reducing agent like sodium ascorbate (B8700270). nih.govnih.gov The Cu(I) catalyst selectively activates the terminal alkyne partner, facilitating its reaction with the azidomethylcoumarin to form the stable triazole linker. coledeforest.comnih.gov This methodology is noted for its mild reaction conditions and high yields, making it a powerful tool for molecular hybridization. nih.govcoledeforest.com
Table 1: Synthesis of Azide Intermediate for CuAAC Reaction
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | 4-(azidomethyl)-2H-benzo[h]chromen-2-one | 86% | nih.gov |
Design and Synthesis of Coumarin-Nucleobase Hybrids
The molecular hybridization strategy, which combines distinct pharmacophores into a single molecule, has been effectively applied to create novel coumarin-nucleobase conjugates with potential anticancer activity. nih.govjapsonline.com The synthesis of these hybrids leverages the reactivity of this compound and the efficiency of the CuAAC reaction. nih.gov
The synthetic pathway commences with the synthesis of the core coumarin structure. This compound is prepared via a Pechmann condensation of 1-naphthol (B170400) with ethyl 4-chloroacetoacetate, using sulfamic acid as a catalyst in a solvent-free reaction. nih.gov This step yields the chlorinated coumarin intermediate. nih.govchemrxiv.org
Following the synthesis of the coumarin core, the strategy involves two parallel steps:
Preparation of the Coumarin Azide : As detailed previously, the chloromethyl group of the coumarin is converted to an azidomethyl group using sodium azide. nih.govchemrxiv.org
Preparation of Alkyne-Modified Nucleobases : Separately, nucleobases (such as uracil, thymine, and theobromine) are modified by attaching a propargyl group (an alkyne-containing fragment) to one of their nitrogen atoms. nih.gov
The final step is the Cu(I)-catalyzed cycloaddition between the 4-(azidomethyl)coumarin and the propargylated nucleobases. nih.gov This "click" reaction, typically performed in an ethanol-water mixture at room temperature with a CuSO₄/sodium ascorbate catalytic system, covalently links the two bioactive moieties through a stable 1,2,3-triazole ring. nih.govchemrxiv.org This approach has successfully produced a series of novel coumarin-nucleobase hybrids. nih.gov
Table 2: Selected Data for Synthesis of this compound
| Property | Value | Reference |
|---|---|---|
| Starting Materials | 1-naphthol, Ethyl 4-chloroacetoacetate | nih.gov |
| Reaction Type | Pechmann Condensation | nih.gov |
| Yield | 70% | nih.govchemrxiv.org |
| Melting Point | 154–156 °C | nih.govchemrxiv.org |
| Appearance | Light brown solid | chemrxiv.org |
Diversification through O-Substitution Strategies for Chlorinated Coumarins
The chloromethyl group at the C4 position of the coumarin ring is a prime site for nucleophilic substitution, not only with nitrogen nucleophiles like azides but also with oxygen-based nucleophiles. This reactivity allows for the creation of ether linkages (C-O-C bonds), providing a powerful strategy for structural diversification and the synthesis of new derivatives with potentially varied biological activities. This process, known as O-alkylation, can be used to connect the coumarin scaffold to other molecular fragments through a flexible ether bond.
While specific examples detailing the O-substitution of this compound are not extensively documented, the reactivity pattern is well-established for analogous 4-(chloromethyl)coumarins. For instance, studies on other chlorinated coumarins demonstrate their utility in forming ether-linked hybrids. In these reactions, a hydroxyl-containing molecule, such as a phenol (B47542) or an alcohol, acts as the nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile. This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the new ether bond.
This strategy is valuable for several reasons:
Structural Diversity : It allows the introduction of a wide array of substituents, ranging from simple alkyl chains to complex aromatic and heterocyclic systems, by varying the hydroxyl-containing reagent.
Modulation of Properties : The resulting ether linkage can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and conformation, which in turn can affect its biological activity and pharmacokinetic profile.
Linker Functionality : The ether bond can serve as a flexible linker to tether the coumarin core to another pharmacophore, similar to the triazole linkage in CuAAC, but with different spatial and electronic characteristics.
This synthetic approach highlights the versatility of chlorinated coumarins as building blocks for creating diverse molecular architectures through straightforward O-alkylation reactions.
Computational and Theoretical Investigations of 4 Chloromethyl 2h Benzo H Chromen 2 One and Its Derivatives
Electronic Structure Elucidation using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard and widely used computational tool for investigating the electronic properties of organic molecules. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently employed to achieve a balance between accuracy and computational cost, providing reliable data on geometries and electronic characteristics. ekb.eg
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule in the gas phase. dntb.gov.ua
Table 1: Representative Optimized Geometric Parameters for a Benzo[h]chromene Nucleus Note: This table presents typical values for the core structure as specific data for the title compound is not available.
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
| Bond Length | C2=O11 | 1.215 | Bond Angle | C3-C2-O1 | 117.5 |
| C2-O1 | 1.378 | O1-C2-O11 | 116.8 | ||
| C4-C4a | 1.451 | C2-C3-C4 | 121.3 | ||
| C4-C13 | 1.510 | C3-C4-C4a | 119.8 | ||
| C5-C6 | 1.369 | C4-C4a-C10b | 120.5 | ||
| C6a-C7 | 1.425 | C5-C6-C6a | 121.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. nih.gov For many chromene derivatives, the HOMO is typically localized on the fused benzene (B151609) ring system, while the LUMO is distributed over the pyran-2-one moiety. This distribution facilitates intramolecular charge transfer (ICT) from the electron-rich aromatic part to the electron-accepting lactone ring upon electronic excitation. nih.gov
Table 2: Typical Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -2.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 4.0 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential (I) | 6.5 to 5.5 | -EHOMO; energy required to remove an electron. nih.gov |
| Electron Affinity (A) | 2.5 to 1.5 | -ELUMO; energy released when an electron is added. nih.gov |
| Electronegativity (χ) | 4.5 to 3.5 | (I+A)/2; measures the power to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.0 to 2.25 | (I-A)/2; measures resistance to charge transfer. nih.gov |
Electrostatic Potential (ESP) Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dntb.gov.uanih.gov The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential.
For a molecule like 4-(chloromethyl)-2H-benzo[h]chromen-2-one, the ESP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom of the lactone ring due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms and the chloromethyl group, particularly the carbon attached to the chlorine, would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. dntb.gov.ua
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization, hyperconjugation, and the formation of hydrogen bonds. nih.govresearchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule.
Table 3: Representative NBO Analysis Showing Major Donor-Acceptor Interactions Note: This table illustrates common interactions found in similar heterocyclic systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) O1 | π(C2-O11) | ~25-30 | n → π |
| π(C5-C6) | π(C4a-C10b) | ~18-22 | π → π |
| π(C7-C8) | π(C9-C10) | ~17-21 | π → π |
| LP(2) O11 | σ(C2-O1) | ~15-20 | n → σ |
Theoretical Spectroscopy Studies
Computational methods are also employed to predict and interpret the vibrational spectra of molecules, providing a direct link between the molecular structure and its spectroscopic signature.
Theoretical vibrational frequencies can be calculated using DFT, and the results are often used to assign the vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are typically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are often multiplied by a scaling factor to improve agreement with experimental data. researchgate.net
For this compound, the vibrational spectrum would be characterized by several key modes:
C=O Stretching: A very strong and sharp band in the IR spectrum, typically calculated in the range of 1700-1750 cm⁻¹, corresponding to the carbonyl group of the lactone.
C-C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the fused aromatic rings.
C-O Stretching: Vibrations associated with the C-O-C ether linkage in the pyran ring typically appear in the 1000-1300 cm⁻¹ range. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the CH₂Cl group would appear in the 2900-3000 cm⁻¹ region. scirp.org
C-Cl Stretching: The stretching vibration for the carbon-chlorine bond is expected in the lower frequency region, typically between 600-800 cm⁻¹.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Calculated Frequency Range (cm⁻¹) | Expected IR Intensity |
| C-H Stretching (Aromatic) | Ar-H | 3050 - 3150 | Medium |
| C-H Stretching (Aliphatic) | -CH₂- | 2900 - 3000 | Medium |
| C=O Stretching | Lactone C=O | 1700 - 1750 | Strong |
| C=C Stretching (Aromatic) | Ar C=C | 1400 - 1600 | Medium to Strong |
| C-O Stretching | C-O-C | 1000 - 1300 | Strong |
| C-Cl Stretching | -CH₂Cl | 600 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for the structural elucidation of complex organic molecules, including this compound and its derivatives. Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a prominent and accurate approach for calculating NMR shielding tensors. mdpi.com These calculations are typically performed on geometries optimized at a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, often incorporating a solvent model to better mimic experimental conditions. mdpi.com
The predicted chemical shifts provide valuable insights for assigning the signals in experimentally recorded spectra. For instance, in related coumarin (B35378) derivatives, the chemical shifts of aromatic protons and carbons are calculated and compared with experimental data to confirm structural assignments. ceon.rsnih.gov The ¹H NMR spectra of benzo[h]chromene derivatives typically show characteristic signals for aromatic protons in the range of δ 7.0–8.5 ppm, while the methine proton at the 4-position appears further upfield. nih.govijcce.ac.ir The ¹³C NMR spectra display signals for the lactone carbonyl carbon (C-2) around δ 160 ppm. nih.gov
By comparing the theoretically calculated chemical shifts with experimental values, researchers can validate the proposed molecular structures. mdpi.comeurjchem.com Discrepancies between computed and observed shifts can often be rationalized by considering environmental factors not fully captured by the computational model, such as specific solvent-solute interactions or conformational dynamics in solution. liverpool.ac.uk
Below is a representative table illustrating typical experimental NMR data for a benzo[h]chromene core structure, which serves as a benchmark for theoretical predictions.
Table 1: Representative Experimental NMR Chemical Shifts (δ, ppm) for Benzo[h]chromene Derivatives in DMSO-d6.
| Proton/Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| NH₂ | 7.17–6.93 | nih.gov |
| Aromatic-H | 8.36–7.54 | ijcce.ac.ir |
| CH (methine) | 6.06–5.26 | nih.gov |
| C=O (carbonyl) | 165.4 | ijcce.ac.ir |
| C-NH₂ | 153.1 | ijcce.ac.ir |
| C≡N | 119.9 | ijcce.ac.ir |
UV-Visible Absorption Spectra Modeling (TD-DFT, ZINDO, CIS methods)
The electronic absorption properties of this compound and its analogs are extensively studied using computational methods to understand their electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most common and reliable method for modeling UV-Visible absorption spectra in such compounds. ekb.egekb.egmdpi.com Other methods like the Zerner's Intermediate Neglect of Differential Overlap (ZINDO) and Configuration Interaction Singles (CIS) are also utilized for studying excited states, though TD-DFT often provides a better balance of accuracy and computational cost.
These calculations predict key parameters such as maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the electronic transition. mdpi.com The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental spectra. ekb.egekb.eg
Studies on 4H-benzo[h]chromene derivatives have shown that the electronic spectra are influenced by the molecular geometry and the nature of substituents. ekb.egekb.eg The main absorption bands typically arise from π→π* transitions within the conjugated aromatic system. The effect of different solvents can be simulated using models like the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent. ekb.eg These calculations often reveal a bathochromic (red) or hypsochromic (blue) shift in λmax depending on the solvent's polarity, which is a manifestation of solvatochromism. ekb.egekb.eg
Table 2: Theoretical UV-Visible Spectral Data for Representative Chromene Derivatives Calculated by TD-DFT.
| Compound | Solvent | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition | Reference |
|---|---|---|---|---|---|---|
| Benzothiazole Derivative 4 | Chloroform | 311 | 3.98 | 0.44 | HOMO -> LUMO | mdpi.com |
| 4H-benzo[h]chromene Derivative | Gas Phase | 345 | 3.59 | 0.12 | π→π* | ekb.eg |
| 4H-benzo[h]chromene Derivative | Ethanol | 338 | 3.66 | 0.17 | π→π* | ekb.eg |
Photophysical Properties Modeling
Excited State Characterization and Excitation Energies
Understanding the nature of the excited states is fundamental to elucidating the photophysical behavior of this compound. Computational methods, primarily TD-DFT, are employed to characterize the geometry and electronic properties of the molecule in its excited states. researchgate.net These calculations provide insights into the vertical excitation energies from the ground state (S₀) to the first (S₁) and higher singlet excited states. mdpi.com
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap (ΔE) between HOMO and LUMO is an important parameter that correlates with the molecule's chemical reactivity and the energy of the first electronic transition. mdpi.com For benzo[h]chromene derivatives, the HOMO is typically localized on the electron-rich parts of the aromatic system, while the LUMO is distributed across the electron-accepting lactone moiety, indicating that the lowest energy transition has a significant intramolecular charge transfer (ICT) character. mdpi.com
The calculated excitation energies and oscillator strengths help in assigning the absorption bands observed experimentally. mdpi.com For example, a high oscillator strength indicates a high probability for a particular electronic transition, corresponding to a strong absorption band. mdpi.com These theoretical studies are essential for designing novel derivatives with tailored photophysical properties for applications such as fluorescent probes and optical materials.
Investigation of Nonlinear Optical (NLO) Properties
Coumarin and benzochromene derivatives are recognized for their potential in nonlinear optical (NLO) applications due to their extended π-conjugated systems and significant intramolecular charge transfer characteristics. ijsr.net Computational chemistry plays a vital role in predicting and understanding the NLO properties of these molecules, guiding the synthesis of new materials for optoelectronics and photonics. ias.ac.in
DFT calculations are used to determine key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ekb.egproquest.com The first hyperpolarizability (β₀ or β_total_) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation. ias.ac.in
Theoretical studies on coumarin derivatives have shown that the magnitude of β is highly sensitive to the molecular structure. ijsr.netias.ac.in The introduction of electron-donating groups (donors) and electron-accepting groups (acceptors) at opposite ends of the conjugated system can significantly enhance the NLO response. ijsr.net The calculated values for polarizability and hyperpolarizability in 4H-benzo[h]chromene derivatives suggest they are promising candidates for NLO materials. ekb.eg
Table 3: Calculated Nonlinear Optical (NLO) Properties of Representative Chromene Derivatives.
| Compound | Method | Polarizability (α) (esu) | Hyperpolarizability (β) (esu) | Reference |
|---|---|---|---|---|
| 3-Styryl Coumarin Derivative | DFT | 15 x 10⁻³⁰ | - | ijsr.net |
| 4H-benzo[h]chromene Derivative | B3LYP/6-311++G(d,p) | 36.9 x 10⁻²⁴ | 5.5 x 10⁻³⁰ | ekb.eg |
| DTS(FBTTh₂)₂-Based Derivative | M06/6-31G(d,p) | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ | nih.gov |
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is reflected in shifts in its absorption and emission spectra. This phenomenon is prominent in molecules like benzo[h]coumarins, where the charge distribution changes upon electronic excitation. researchgate.net Computational modeling is instrumental in quantifying these environmental effects on the photophysical properties.
The influence of the solvent is typically incorporated into quantum chemical calculations using continuum solvation models, such as the PCM. ekb.eg These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing TD-DFT calculations in different simulated solvents, it is possible to predict the solvatochromic shifts in the UV-Visible spectra. researchgate.net
These studies allow for the estimation of the change in dipole moment upon excitation (Δμ = μₑ - μ₉), which is a key factor driving solvatochromism. researchgate.net A positive solvatochromism (red shift in more polar solvents) is often observed for π→π* transitions where the excited state is more polar than the ground state. researchgate.net Analysis of solvatochromic behavior provides deep insights into the nature of solute-solvent interactions and the electronic structure of the excited states. mdpi.com
Molecular Docking and Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies are primarily used to explore their potential interactions with biological macromolecules, such as enzymes and proteins, thereby predicting their potential as therapeutic agents. researchgate.netnih.gov
The process involves placing the ligand (the benzo[h]chromen-2-one derivative) into the binding site of a target protein (receptor) and calculating the binding affinity using a scoring function. Software like Autodock is commonly used for these simulations. researchgate.net The results provide information on the binding mode, binding energy, and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govmdpi.com
For example, docking studies of 4-Amino-2H-benzo[h]chromen-2-one analogs with the androgen receptor have suggested that these compounds bind primarily through Van der Waals interactions within the ligand-binding pocket. nih.gov Similarly, various coumarin hybrids have been docked into the active sites of enzymes like acetylcholinesterase to explore their potential for treating Alzheimer's disease. nih.gov These in silico studies are crucial in rational drug design, helping to identify promising lead compounds and guide further experimental validation. nih.govmdpi.com
In Silico Prediction of Molecular Target Interactions
While direct in silico studies specifically targeting this compound are not extensively documented in publicly available literature, the broader class of coumarin and benzo[h]chromen-2-one derivatives has been the subject of numerous computational screenings to predict their biological targets. These studies often employ reverse docking and pharmacophore modeling to identify potential protein partners.
For instance, computational studies on various 4-substituted 2H-benzo[h]chromen-2-one analogs have explored their potential as anticancer agents. One such study focused on 4-amino-2H-benzo[h]chromen-2-one derivatives and predicted their interaction with the androgen receptor, suggesting a potential role in prostate cancer therapy. nih.gov The substitution at the 4-position is critical in determining the binding affinity and selectivity towards specific biological targets. The introduction of a chloromethyl group, as in the case of this compound, significantly alters the electronic and steric properties of the molecule, thereby influencing its potential molecular interactions.
Theoretical investigations on hydroxyl-substituted 4-chloromethyl coumarin derivatives have provided insights into their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These parameters are crucial in predicting the reactivity and interaction capabilities of the molecules. The energy gap between HOMO and LUMO can indicate the molecule's stability and its potential to interact with biological macromolecules. researchgate.net
Table 1: Predicted Molecular Properties of Hydroxyl-Substituted 4-Chloromethyl Coumarin Derivatives researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-chloromethyl-6,7-dihydroxyl-coumarin | - | - | Lowest |
| 4-chloromethyl-7-hydroxyl-coumarin | - | 0.06 | - |
| 4-chloromethyl-7,8-dihydroxyl-coumarin | - | 0.06 | - |
| 4-chloromethyl-5,7-dihydroxyl-coumarin | - | 0.06 | - |
Note: Specific HOMO and LUMO values for all compounds were not detailed in the provided source, but relative comparisons were made.
Furthermore, studies on other coumarin derivatives have identified a wide range of potential targets, including monoamine oxidase (MAO), acetylcholinesterase, and various kinases, highlighting the therapeutic potential of this scaffold. frontiersin.orgnih.gov The specific interactions are highly dependent on the nature and position of the substituents on the coumarin ring.
Ligand-Protein Binding Mode Analysis
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides valuable information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
In the context of 4-substituted benzo[h]chromen-2-one derivatives, molecular docking studies have been instrumental in understanding their structure-activity relationships (SAR). For example, in the investigation of 4-amino-2H-benzo[h]chromen-2-one analogs as androgen receptor antagonists, docking studies revealed that the most potent compounds bind effectively to the ligand-binding pocket of the receptor primarily through van der Waals forces. nih.gov
The chloromethyl group at the 4-position of the coumarin ring is a reactive moiety that can potentially form covalent bonds with nucleophilic residues in a protein's active site, leading to irreversible inhibition. However, non-covalent interactions also play a crucial role in the initial binding and orientation of the ligand.
Table 2: Key Interacting Residues in Docking Studies of Related Coumarin Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 4-Amino-2H-benzo[h]chromen-2-one analogs | Androgen Receptor | Not specified | Van der Waals | nih.gov |
| 7-Benzyloxy-4-substituted coumarins | Monoamine Oxidase B | Gln215 | Hydrogen Bonding | frontiersin.org |
The analysis of ligand-protein binding modes for this class of compounds underscores the importance of the substitution pattern on the coumarin or benzo[h]chromen-2-one core. The size, shape, and electronic nature of the substituent at the 4-position are critical determinants of binding affinity and selectivity for specific protein targets. Future computational studies focusing specifically on this compound are needed to fully elucidate its therapeutic potential and mechanism of action.
Spectroscopic Characterization Methodologies in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Coumarin (B35378) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For coumarin derivatives like 4-(chloromethyl)-2H-benzo[h]chromen-2-one, a suite of 1D and 2D NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals unambiguously.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the title compound, characteristic signals would include those from the aromatic protons of the fused naphthalene (B1677914) and benzene (B151609) rings, a singlet for the vinylic proton at the C3 position, and a distinct singlet for the chloromethyl (-CH₂Cl) protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent chlorine atom and the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals for this compound would include the lactone carbonyl carbon (C2), carbons of the aromatic rings, vinylic carbons (C3 and C4), and the carbon of the chloromethyl group.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule, for instance, confirming the position of the chloromethyl group at C4 by observing a correlation from the -CH₂- protons to the C3, C4, and C4a carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Column headers can be clicked to sort the data.
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|---|
| 2 | C | - | ~160-162 | Lactone carbonyl (C=O) |
| 3 | CH | ~6.4-6.6 | ~115-118 | Vinylic proton, singlet |
| 4 | C | - | ~150-153 | Quaternary carbon attached to CH₂Cl |
| 4-CH₂Cl | CH₂ | ~4.7-4.9 | ~45-48 | Chloromethyl group, singlet |
| Aromatic | CH | ~7.5-8.5 | ~116-135 | Multiple signals for the benzo[h] moiety |
| Aromatic Quaternary | C | - | ~110-154 | Bridgehead and substituted carbons |
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. researchgate.net
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its key structural features:
Lactone Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1740 cm⁻¹, which is characteristic of the α,β-unsaturated lactone ring in the coumarin scaffold. researchgate.net
Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1450-1620 cm⁻¹ region, corresponding to the vibrations of the fused aromatic rings.
C-O Stretching: Bands associated with the C-O-C ether linkage within the lactone ring typically appear in the 1050-1250 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretch of the chloromethyl group would be just below 3000 cm⁻¹.
C-Cl Stretching: A moderate to strong absorption in the 600-800 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.
Table 2: Characteristic IR Absorption Bands for this compound This is an interactive data table. Column headers can be clicked to sort the data.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3050-3150 | Medium |
| C=O Stretch | α,β-Unsaturated Lactone | 1700-1740 | Strong |
| C=C Stretch | Aromatic | 1450-1620 | Medium-Strong |
| C-O Stretch | Lactone Ether | 1050-1250 | Strong |
| C-Cl Stretch | Alkyl Halide | 600-800 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) in Elucidating Reaction Pathways and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), allowing for the determination of a unique molecular formula.
For this compound (Molecular Formula: C₁₄H₉ClO₂), HRMS would be used to verify the exact mass of the molecular ion. The presence of chlorine would be confirmed by the characteristic isotopic pattern of the molecular ion peak, with two signals at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural information. For coumarin derivatives, a common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring. Other fragments could arise from the cleavage of the chloromethyl group, such as the loss of a chlorine radical (·Cl) or the entire chloromethyl radical (·CH₂Cl).
UV-Visible Spectrophotometry in Molecular Interaction Studies (e.g., DNA Binding)
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly valuable for studying the non-covalent interactions between small molecules and biological macromolecules like DNA. researchgate.netnih.gov
The planar, aromatic structure of this compound suggests it could interact with DNA, potentially through intercalation (stacking between the DNA base pairs) or groove binding. nih.govut.ac.ir Such interactions can be monitored by titrating a solution of the compound with increasing concentrations of DNA and recording the changes in the UV-Vis absorption spectrum. mdpi.com
Potential observations include:
Hypochromism: A decrease in molar absorptivity, often indicative of an intercalative binding mode where the molecule's π-orbitals couple with those of the DNA bases. researchgate.net
Hyperchromism: An increase in molar absorptivity, which can suggest groove binding or electrostatic interactions that may disrupt the DNA secondary structure. ut.ac.ir
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, also consistent with intercalation.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can indicate other forms of non-covalent binding.
By analyzing these spectral changes, a binding constant (Kb) can be calculated, quantifying the affinity of the compound for DNA. researchgate.netmdpi.com
Chromatographic Techniques (e.g., HPLC) for Product Analysis in Complex Systems and Probe Development
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized compounds and for analyzing their behavior in complex mixtures. mdpi.com For this compound, reverse-phase HPLC with a UV detector would be the standard method to confirm its purity after synthesis and purification. A single, sharp peak in the chromatogram would indicate a pure compound.
In the context of probe development, the chloromethyl group makes this compound a reactive electrophile. It could be designed as a fluorescent probe that reacts covalently with specific nucleophilic sites in biological targets (e.g., cysteine residues in proteins). HPLC is a crucial tool in this application to:
Monitor the progress of the reaction between the probe and its target analyte.
Separate the unreacted probe from the probe-analyte adduct.
Quantify the formation of the new product, which would have a different retention time from the starting probe.
This analytical capability is essential for validating the probe's reactivity, selectivity, and for developing quantitative assays.
Despite a comprehensive search for scientific literature, no specific studies detailing the in vitro biological activities of the chemical compound This compound were found. Research on the anticancer and enzyme inhibition properties of this exact molecule, as outlined in the requested article structure, is not available in the public domain.
The performed searches focused on the cytotoxic effects of this compound on human tumor cell lines such as HCT116, Hep-2, and A549, its potential as a topoisomerase I inhibitor, and its inhibitory activity against enzymes like α-chymotrypsin and human leukocyte elastase. The searches were conducted using various specific and broader search terms, including the compound name and its potential biological activities.
While there is a body of research on the biological activities of various other benzo[h]chromene and coumarin derivatives, the specific data required to generate the requested article on "this compound" is absent from the available scientific literature. Therefore, it is not possible to provide an article with the specified outline and content at this time. Further experimental research would be required to elucidate the mechanistic investigations of the in vitro biological activities of this particular compound.
Mechanistic Investigations of in Vitro Biological Activities of 4 Chloromethyl 2h Benzo H Chromen 2 One Derivatives
Antioxidant Activity Pathways and Mechanisms
The antioxidant capacity of coumarin (B35378) derivatives, including the benzo[h]chromen-2-one scaffold, is frequently evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity is fundamentally linked to the molecule's ability to donate a hydrogen atom or an electron to neutralize the radical.
The primary mechanisms involved in the radical scavenging activity of phenolic compounds like coumarin derivatives are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer-Proton Transfer (SET-PT). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby quenching it. mdpi.com The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.com The efficiency of these processes is often enhanced by the presence of electron-donating substituents on the coumarin core, which can stabilize the resulting antioxidant radical.
The following table summarizes the DPPH radical scavenging activity of selected coumarin derivatives, indicating the concentration required for 50% inhibition (IC50).
| Compound/Derivative | DPPH Scavenging Activity (IC50) | Reference Compound |
| 4-methyl-2H-chromen-2-one derivatives | Moderate to significant inhibition (>50%) | Vitamin C |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Improved activity compared to standard | Ascorbic Acid |
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Improved activity compared to standard | Ascorbic Acid |
This table is illustrative and based on findings for related coumarin structures. Specific IC50 values for 4-(chloromethyl)-2H-benzo[h]chromen-2-one are not available in the cited literature.
DNA Interaction Mechanisms
Certain chromene and coumarin derivatives have demonstrated the ability to interact with DNA, a mechanism that can be central to their cytotoxic and antimicrobial activities. nih.gov One of the primary modes of non-covalent interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. This binding mode can lead to conformational changes in the DNA structure, potentially interfering with processes like replication and transcription.
While direct studies on the DNA binding of this compound are limited, research on analogous compounds provides insight into this potential mechanism. For example, a synthesized coumarin derivative, 7-((8-(4-benzylpiperidin-1-yl) octyl)oxy)-4-methyl-2H-chromen-2-one, was evaluated for its DNA binding interaction. researchgate.net Spectrophotometric and viscometric methods indicated that this compound binds to DNA through an intercalative mode. researchgate.net The planar structure of the coumarin ring system is a key feature that facilitates such intercalative binding.
The interaction can be further characterized by UV-Visible titration, where changes in the absorption spectra of the compound upon addition of DNA can confirm the formation of a compound-DNA complex. researchgate.net Molecular docking studies can also be employed to predict the specific binding site and interactions between the chromene derivative and the DNA molecule. researchgate.net Although the specific binding mode of this compound has not been detailed, the established DNA-binding ability of the broader chromene class suggests that interaction with nucleic acids is a plausible mechanism of action. nih.gov
Modulation of Efflux Mechanisms
A significant mechanism of drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1) and multidrug resistance-associated protein 1 (MRP1 or ABCC1). uniba.itmdpi.com These proteins function as efflux pumps, actively transporting a wide range of xenobiotics out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. uniba.it Derivatives of benzochromene have emerged as potent modulators of these efflux pumps, particularly P-gp.
Several studies have synthesized and evaluated benzo[f]chromene and 2H-chromen-2-one derivatives for their ability to inhibit P-gp. A series of 9-Hydroxy-1H-benzo[f]chromene derivatives demonstrated significant potency against multidrug-resistant MCF-7/ADR cancer cells, and this activity was linked to their ability to inhibit P-gp. mdpi.comnih.gov Western blot analysis and Rhodamine 123 (a P-gp substrate) accumulation assays confirmed that these compounds could effectively inhibit both the expression and the efflux function of P-gp. nih.govmdpi.comnih.gov
Furthermore, a study on conjugates of 1,2,3,4-tetrahydroisoquinoline and 7-hydroxy-2H-chromen-2-ones investigated their inhibitory effects on both P-gp and MRP1. uniba.itnih.gov The results showed that specific structural modifications, such as the linker length and bulky groups on the coumarin C3 position, could lead to derivatives with nanomolar inhibitory activity against P-gp and outstanding selectivity over MRP1. uniba.itnih.gov This indicates that benzochromene derivatives can be tailored to selectively target specific efflux pumps, offering a promising strategy to overcome multidrug resistance.
The following table presents data on the P-gp inhibitory activity of selected benzo[f]chromene derivatives in MCF-7/ADR cells.
| Compound | P-gp Inhibition (IC50 µM) | Reference Compound | P-gp Inhibition (IC50 µM) |
| 4a (3-Amino-1-(2,4-Difluorophenyl)-9-Hydroxy-1H-Benzo[f]chromene-2-Carbonitrile) | 14.6 | Verapamil | 14.3 |
| 4c (3-Amino-1-(4-chlorophenyl)-9-Hydroxy-1H-Benzo[f]chromene-2-Carbonitrile) | 19.3 | Verapamil | 14.3 |
| 4e (3-Amino-1-(4-methoxyphenyl)-9-Hydroxy-1H-Benzo[f]chromene-2-Carbonitrile) | 28.7 | Verapamil | 14.3 |
Data from Rhodamine 123 accumulation assay for evaluating P-gp functional inhibition. nih.gov
Antimicrobial Mechanisms of Action (In Vitro)
Derivatives of the benzo[h]chromene scaffold have demonstrated notable in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govnih.gov The mechanisms underlying this activity are diverse and can involve the disruption of essential cellular processes in microorganisms.
One key mechanism of action is the inhibition of bacterial enzymes crucial for survival. A study on a novel family of benzo[h]chromene-based azo dyes found that these compounds exhibited potent activity against Escherichia coli. nih.gov Molecular modeling studies suggested that the inhibitory action of these compounds could be attributed to their binding to the active site of the E. coli DNA gyrase B enzyme, an essential enzyme involved in DNA replication. nih.gov
Other general antimicrobial mechanisms associated with chromene derivatives include the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation. mdpi.com The lipophilic nature of the chromene scaffold may facilitate its interaction with and penetration of the lipid-rich bacterial cell membranes, leading to increased permeability and cell death.
The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). For instance, certain benzo[h]chromene derivatives showed high inhibitory activity against E. coli with MIC values as low as 3.9 µg/mL. nih.gov The table below summarizes the in vitro antimicrobial activity of selected benzo[h]chromene derivatives.
| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 4b | Escherichia coli | 21.2 | 3.9 | Gentamicin | 3.9 |
| 4h | Escherichia coli | 20.4 | 3.9 | Gentamicin | 3.9 |
| 4a | Syncephalastrum racemosum | 22.3 | 1.95 | Clotrimazole | 1.95 |
| 4g | Syncephalastrum racemosum | 20.9 | 3.9 | Clotrimazole | 1.95 |
| 4h | Syncephalastrum racemosum | 20.4 | 3.9 | Clotrimazole | 1.95 |
Data from an agar well diffusion method study on benzo[h]chromene based azo dyes. nih.gov
Applications in Fluorescent Probe and Sensor Design
Design Principles of Coumarin-Based Fluorescent Probes
The rational design of fluorescent probes is a cornerstone of modern analytical chemistry, enabling the detection and quantification of specific molecules in complex environments. Coumarin (B35378) derivatives, including those based on the 4-(chloromethyl)-2H-benzo[h]chromen-2-one framework, are particularly amenable to structural modifications that impart selectivity towards target analytes.
Rational Design for Specific Analyte Recognition
The design of a coumarin-based fluorescent probe begins with the identification of a recognition site that will selectively interact with the target analyte. This interaction then triggers a change in the photophysical properties of the coumarin fluorophore, leading to a detectable signal. Common analytes targeted by coumarin-based probes include hydrogen sulfide (H₂S), biothiols, and metal ions like copper (Cu²⁺).
Hydrogen Sulfide (H₂S) Detection: For the detection of H₂S, a common strategy involves incorporating a recognition moiety that undergoes a specific chemical reaction with H₂S. This reaction, in turn, alters the electronic structure of the coumarin derivative, leading to a change in its fluorescence. Probes have been designed to exhibit an "off-on" fluorescence response, where the probe is initially non-fluorescent and becomes highly fluorescent upon reaction with H₂S nih.gov. The selectivity of these probes is crucial, as they must be able to distinguish H₂S from other biologically relevant sulfur-containing species such as cysteine (Cys) and glutathione (GSH) nih.gov. Successful probes have demonstrated high sensitivity and linearity in various media, including biological fluids nih.gov.
Biothiol Detection: Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), play vital roles in cellular processes. The design of probes to differentiate between these structurally similar molecules is a significant challenge. One approach involves creating coumarin derivatives that react with biothiols to form distinct products with different fluorescence characteristics mdpi.com. For instance, a probe might generate products with varying conjugation, leading to different emission peaks for Cys, Hcy, and GSH, allowing for their differential detection mdpi.com. The introduction of specific reactive sites, such as 4-phenylselenium, can facilitate discriminative detection through distinct intramolecular reactions following the initial nucleophilic attack by the biothiol rsc.org.
Metal Ion Detection (e.g., Cu²⁺): Copper is an essential trace element, but its dysregulation is associated with several diseases nih.gov. Fluorescent probes for Cu²⁺ often incorporate a chelating group that binds to the metal ion. This binding event can modulate the fluorescence of the coumarin core. For example, a naphthalimide-modified coumarin has been designed to recognize Cu²⁺ with high selectivity and sensitivity, even allowing for naked-eye detection through a color change frontiersin.org. Some probes are designed to be reversible, where the fluorescence quenching upon Cu²⁺ binding can be restored by the addition of a stronger chelating agent or another analyte like sulfide (S²⁻), creating an "on-off-on" system rsc.org.
Fluorescence Modulation Mechanisms in Probes
The change in fluorescence intensity or wavelength upon analyte binding is governed by several photophysical mechanisms. Understanding these mechanisms is critical for the rational design of effective fluorescent probes.
C-O Bond Cleavage as a Triggering Mechanism for Fluorescence Enhancement
A common strategy for creating "turn-on" fluorescent probes involves the cleavage of a C-O bond. In its native state, the fluorophore is often quenched by an attached recognition group. The reaction of the probe with a specific analyte can lead to the cleavage of the C-O bond linking the recognition moiety to the fluorophore. This cleavage event liberates the free fluorophore, restoring its fluorescence. This mechanism has been successfully employed in the design of probes for various analytes where the analyte-triggered reaction leads to the release of a highly fluorescent coumarin derivative rsc.org.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a powerful mechanism for modulating fluorescence. In a PET-based probe, a fluorophore is linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the donor to the acceptor, a non-radiative process that quenches fluorescence. When the recognition unit binds to the target analyte, its electron-donating or -accepting ability is altered, inhibiting the PET process. This inhibition of PET "turns on" the fluorescence of the coumarin core mdpi.comnih.govnih.gov. The efficiency of PET quenching is highly dependent on the energy levels of the fluorophore and the recognition unit, making it a tunable mechanism for probe design chemrxiv.org.
Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT)
Intramolecular Charge Transfer (ICT): ICT is a process that occurs in molecules containing an electron-donating group and an electron-accepting group connected by a π-conjugated system mdpi.com. Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor, leading to a large change in the dipole moment of the molecule. This charge transfer state often has a different emission wavelength compared to the locally excited state. The binding of an analyte to the probe can influence the efficiency of the ICT process, resulting in a change in the fluorescence color or intensity mdpi.comnih.govnih.gov. This mechanism is particularly useful for developing ratiometric probes, which allow for more accurate measurements by taking the ratio of fluorescence intensities at two different wavelengths.
Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT, a proton is transferred from a donor to an acceptor group within the same molecule in the excited state rsc.orgnih.govresearchgate.net. This process leads to the formation of a tautomer with a distinct fluorescence emission at a longer wavelength (a large Stokes shift). The local environment, including the presence of specific analytes, can affect the ESIPT process, leading to changes in the fluorescence spectrum mdpi.com. Probes based on ESIPT can be highly sensitive to changes in their microenvironment, making them valuable for sensing applications nih.gov.
Fluorescence Resonance Energy Transfer (FRET) Considerations
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where energy is non-radiatively transferred from an excited donor fluorophore to a ground-state acceptor fluorophore nih.govacs.orgnih.gov. The efficiency of FRET is highly sensitive to the distance between the donor and acceptor (typically in the range of 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption ulab360.com. In FRET-based probes, the analyte-induced conformational change brings the donor and acceptor closer together or moves them further apart, modulating the FRET efficiency and resulting in a ratiometric fluorescence signal researchgate.net. This "molecular ruler" capability makes FRET a powerful tool for designing probes that can monitor dynamic biological processes.
Interactive Data Table of Research Findings
| Probe/System | Analyte | Modulation Mechanism | Key Finding |
| Coumarin-based probe | H₂S | Off-On Fluorescence | High selectivity and sensitivity for H₂S over other biothiols. nih.gov |
| BuCAC | Cu²⁺ and S²⁻ | On-Off-On Fluorescence | Reversible detection of Cu²⁺ and S²⁻. rsc.org |
| SWJT-14 | Biothiols (Cys, Hcy, GSH) | Differential Fluorescence | Differentiates between biothiols based on distinct emission peaks. mdpi.com |
| Naphthalimide-modified coumarin | Cu²⁺ | Colorimetric and Fluorescent | Allows for naked-eye detection of Cu²⁺. frontiersin.org |
| Coumarin-chalcone platform | H₂S | PET | Rapid and selective "turn-on" response to H₂S. mdpi.com |
| Coumarin-porphyrin diad | Heme Oxygenase-1 | FRET | Ratiometric detection of enzyme activity. acs.org |
| 2-oxo-2H-chromium-7-yl 4-bromobutyrate (OCYB) | Hydrazine | ICT | "Off-On" fluorescence enhancement for hydrazine detection. nih.gov |
Development of Fluorogenic Systems for Biomolecular Detection
Fluorogenic systems, which exhibit an increase in fluorescence intensity upon binding to a target molecule, are highly valuable for biomolecular detection as they offer high sensitivity and low background signal. The design of such systems often involves the strategic modification of a fluorophore to modulate its electronic environment and, consequently, its emission properties.
Currently, there is no specific scientific literature available detailing the direct application of this compound as a DNA hybridization probe. However, the principles of fluorescent probe design allow for speculation on its potential in this area. The chloromethyl group serves as a reactive handle for covalent linkage to an oligonucleotide, which can then act as a recognition element for a complementary DNA sequence.
The sensing mechanism in such a probe would likely rely on changes in the local microenvironment of the benzo[h]chromen-2-one fluorophore upon DNA hybridization. For instance, the transition from a single-stranded to a double-stranded DNA environment can alter the fluorophore's rotational freedom and solvation, leading to a change in its fluorescence quantum yield. This "turn-on" or "turn-off" fluorescence response would signal the hybridization event. The development of such probes requires careful optimization to ensure that the labeling process does not significantly interfere with the hybridization efficiency or the photophysical properties of the dye in aqueous media.
General challenges in designing DNA hybridization probes include achieving good brightness in aqueous buffers, preventing aggregation, and ensuring that conjugation to the oligonucleotide does not quench the fluorescence. Research on other chromone-based dyes has demonstrated that strategic modifications can overcome these hurdles, paving the way for high-performance fluorogenic DNA probes.
Near-Infrared (NIR-II) Fluorescent Probes for Advanced Bioimaging Research
The scientific literature does not currently contain specific research on the use of this compound for the development of Near-Infrared (NIR-II) fluorescent probes. The NIR-II window (1000–1700 nm) is particularly advantageous for in vivo imaging due to reduced light scattering, deeper tissue penetration, and lower autofluorescence.
While the parent benzo[h]coumarin scaffold typically emits in the visible range, significant red-shifting of the emission wavelength into the NIR region can be achieved through chemical modifications that extend the π-conjugation of the molecule. For instance, the construction of new dyes based on a keto-benzo[h]coumarin core has been shown to produce NIR emission (>800 nm) with large Stokes shifts, good photostability, and low cytotoxicity, making them promising candidates for bioimaging nih.govbit.edu.cn.
The development of a NIR-II probe from this compound would necessitate substantial structural modifications to the core fluorophore to achieve the desired long-wavelength emission. The chloromethyl group could then be utilized for conjugation to targeting moieties for specific bioimaging applications.
Supramolecular Chemistry of 4 Chloromethyl 2h Benzo H Chromen 2 One and Its Derivatives
Principles of Molecular Recognition and Host-Guest Chemistry in Coumarin (B35378) Systems
Molecular recognition, the specific binding of a guest molecule to a complementary host, is a cornerstone of supramolecular chemistry. researchgate.net In coumarin systems, the benzopyrone framework provides a unique combination of hydrogen bond acceptors (the carbonyl and ether oxygens), a π-electron-rich aromatic system, and various sites for substitution that can be tailored to achieve specific recognition events. researchgate.net The principles of host-guest chemistry are often explored by encapsulating coumarin derivatives within macrocyclic hosts like cyclodextrins, cucurbiturils, or calixarenes. nih.govfudan.edu.cn This encapsulation can significantly alter the photophysical properties of the coumarin guest, offering avenues for the development of fluorescent sensors and responsive materials. fudan.edu.cn
The binding affinity and selectivity in these host-guest complexes are governed by a combination of factors, including size and shape complementarity between the host cavity and the guest molecule, as well as a variety of non-covalent interactions. researchgate.net For 4-(chloromethyl)-2H-benzo[h]chromen-2-one, the extended aromatic system of the benzo[h] moiety and the presence of the chloromethyl group at the 4-position would influence its inclusion into host cavities. The chloromethyl group, in particular, could engage in specific interactions with the host, further modulating the stability and selectivity of the complex.
Non-Covalent Interactions in Coumarin Architectures
The solid-state architecture of coumarin derivatives is a testament to the power and directionality of non-covalent interactions. These weak forces, acting in concert, dictate the packing of molecules in the crystal lattice, which in turn influences the material's physical properties.
Hydrogen bonds are among the most significant and directional non-covalent interactions in coumarin chemistry. nih.gov The carbonyl oxygen of the lactone ring is a potent hydrogen bond acceptor, readily participating in interactions with suitable donors. mdpi.com While the parent 2H-benzo[h]chromen-2-one lacks strong hydrogen bond donors, the introduction of hydroxyl or amino groups into the aromatic scaffold can lead to the formation of robust hydrogen-bonded networks, often resulting in predictable supramolecular synthons. nih.gov
To illustrate the geometry of such interactions, data from a closely related crystal structure, 4-azidomethyl-6-isopropyl-2H-chromen-2-one, can be considered as a model.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |
|---|---|---|---|
| C-H···O | ~3.4 | ~150 | Contributes to the formation of layered structures. |
| C-H···N (analogous to C-H···Cl) | ~3.5 | ~145 | Influences the inter-layer packing. |
Note: The data presented is based on the crystal structure of a closely related analog, 4-azidomethyl-6-isopropyl-2H-chromen-2-one, due to the absence of specific crystallographic data for this compound. chemchart.com
The extended aromatic system of the benzo[h]chromen-2-one scaffold makes it highly susceptible to π-stacking interactions. These interactions, arising from the attractive forces between the electron-rich π-clouds of aromatic rings, are a dominant feature in the crystal packing of many coumarin derivatives. The geometry of these interactions can vary, with common motifs including face-to-face and offset (parallel-displaced) arrangements. The interplanar distances in such stacked dimers are typically in the range of 3.3 to 3.8 Å.
For this compound, π-stacking interactions between the benzo[h]chromen-2-one cores are expected to be a major driving force in its self-assembly. The chloromethyl substituent at the 4-position could influence the stacking geometry by introducing steric hindrance or by participating in other intermolecular interactions that compete with or complement the π-stacking.
| Stacking Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Typical Arrangement |
|---|---|---|---|
| Parallel-displaced | 3.4 - 3.7 | 3.7 - 4.1 | Common in coumarin crystal structures. |
| Face-to-face | 3.3 - 3.5 | 3.3 - 3.5 | Less common due to electrostatic repulsion. |
Note: The data represents typical values for π-stacking interactions in coumarin derivatives based on published crystallographic studies.
Cation-π interactions, the electrostatic attraction between a cation and the face of an electron-rich π-system, are significant non-covalent forces in molecular recognition and catalysis. nih.gov While this compound is a neutral molecule, its extended aromatic surface can interact favorably with cations present in its environment.
Self-Assembly Processes and Ordered Molecular Assemblies
The interplay of the aforementioned non-covalent interactions drives the self-assembly of this compound and its derivatives into ordered supramolecular structures. chemchart.com In solution, these molecules may form aggregates, with the nature and extent of aggregation being dependent on the solvent and concentration. In the solid state, these interactions lead to the formation of well-defined crystal lattices.
The chloromethyl group can play a significant role in directing the self-assembly process. Its ability to participate in weak hydrogen bonding and potentially halogen bonding (where the chlorine atom acts as an electrophilic region) can introduce a higher degree of directionality to the intermolecular interactions, leading to the formation of specific supramolecular synthons. researchgate.net These synthons, which are robust and predictable patterns of intermolecular interactions, can be utilized in crystal engineering to design materials with desired properties.
Role of Supramolecular Interactions in Chemical Reaction and Catalysis Design
The principles of supramolecular chemistry are increasingly being applied to control and catalyze chemical reactions. By confining reactants within a host molecule or organizing them in a specific orientation in the solid state, it is possible to enhance reaction rates, and selectivities, and even to access reaction pathways that are not feasible in solution. nih.gov
The photodimerization of coumarins is a classic example where supramolecular control has been successfully implemented. nih.gov By arranging coumarin molecules in a head-to-head or head-to-tail fashion within a crystal lattice or a host-guest complex, it is possible to selectively obtain specific photodimers. While the photodimerization of this compound has not been specifically reported, the principles of topochemical control would apply. The supramolecular arrangement of this molecule in the solid state would predetermine the stereochemistry of the resulting cyclobutane (B1203170) ring upon irradiation.
Furthermore, the ordered arrangement of this compound derivatives in self-assembled structures could be exploited in the design of supramolecular catalysts. The defined spatial arrangement of functional groups within the assembly could create active sites for catalysis, mimicking the principles of enzymatic catalysis.
Advanced Research in Material Science Applications
Photonic and Optoelectronic Material Development
The inherent fluorescence and stable chemical structure of benzo[h]coumarin derivatives make them prime candidates for photonic and optoelectronic materials. researchgate.netnih.gov Their utility stems from the ability to manipulate their interaction with light through precise chemical synthesis, allowing for the creation of materials with tailored optical characteristics.
The optical properties of benzo[h]coumarin derivatives can be finely tuned through strategic structural modifications. The extended π-conjugated system of the benzocoumarin backbone results in absorption and fluorescence emission at longer wavelengths compared to simpler coumarins. nih.gov This forms a foundational characteristic that can be further adjusted.
Key strategies for tuning optical parameters include:
Substitution Effects: The introduction of electron-donating groups (e.g., -NMe2, -OH) or electron-withdrawing groups (e.g., -CN, -CO2Et) at various positions on the aromatic scaffold significantly alters the intramolecular charge transfer (ICT) characteristics. nih.govacs.org This push-pull mechanism can lead to a redshift in the absorption and emission spectra, a decrease in the energy band gap, and changes in the fluorescence quantum yield. researchgate.netmdpi.com
π-System Expansion: Further expanding the conjugated system, for instance by fusing additional aromatic rings, leads to significant bathochromic (red) shifts in both absorption and emission spectra. acs.orgnih.gov This approach has been used to develop near-infrared (NIR) emitting dyes from keto-benzo[h]coumarin scaffolds. nih.gov
Positional Isomerism: The specific placement of substituents on the benzocoumarin core has a profound impact on the electronic coupling and the character of the fluorescent excited states. acs.orgnih.gov Altering the position of a strong electron-donating group can vary its electronic interaction with the electron-deficient pyrone ring, thereby tuning the emissive properties. acs.orgnih.gov
The following table summarizes the effect of structural modifications on the photophysical properties of selected benzocoumarin derivatives.
| Compound/Modification | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (Φf) | Key Finding |
| Benzo[g]coumarin Derivatives | 412-465 nm | 510-670 nm | Not specified | Not specified | The position of the electron-donating NMe2 group governs fluorescence efficiency and can induce dual fluorescence from different excited states. nih.gov |
| π-Expanded Coumarins | 498 nm | 619 nm | 4005 cm⁻¹ | 0.75 | 2-Arylaminosubstitution on a large π-expanded system results in a large Stokes shift and excellent quantum yield. acs.orgnih.gov |
| Keto-benzo[h]coumarin Dyes | ~700 nm | >800 nm | >100 nm | Not specified | Extension of the π-system with benzopyrilium salts creates dyes with NIR emission and large Stokes shifts. nih.gov |
| 4-(naphthalene-1-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile | Not specified | Not specified | Not specified | Not specified | Increased conjugation from the naphthalene (B1677914) ring enhances light-sorption capacity. researchgate.netresearchgate.net |
Coumarin (B35378) derivatives are among the most important and widely used classes of organic fluorescent materials for laser technology. nih.govbohrium.com Their high fluorescence quantum yields, superior photostability, and broad tunability make them highly effective as the active medium in dye lasers. acs.orgbohrium.com
The ability to tune the emission wavelength through the structural modifications detailed previously is crucial for their application in tunable lasers, which are vital tools in spectroscopy, medicine, and research. acs.org By selecting a coumarin derivative with a specific substituent pattern, a desired lasing wavelength, typically in the blue-green region of the spectrum, can be achieved. nih.gov The efficiency of these dyes is linked to the intramolecular charge transfer (ICT) from an electron-donating group to an electron-withdrawing group on the coumarin scaffold. acs.org The structural alignment of these groups with the direction of the ICT influences the spectral shifts and molar extinction coefficients, enabling the rational design of new laser dyes. acs.org
Dye-Sensitized Systems for Energy Applications
The strong visible-light absorption of benzo[h]coumarin derivatives makes them suitable for use as photosensitizers in systems designed for solar energy conversion. In these applications, the dye captures light energy and initiates a series of electron transfer reactions.
Dye-sensitized semiconductor systems offer a promising route for producing hydrogen, a clean and renewable fuel, from water using solar energy. researchgate.netrsc.org In this setup, a coumarin-based dye is adsorbed onto the surface of a wide-bandgap semiconductor, such as titanium dioxide (TiO2), which is typically loaded with a co-catalyst like platinum (Pt). researchgate.net
The process is initiated when the coumarin dye absorbs a photon of visible light, promoting an electron to an excited state. This excited electron is then injected into the conduction band of the semiconductor. From there, it moves to the platinum co-catalyst, where it reduces protons from the surrounding aqueous solution to produce hydrogen gas (H₂). researchgate.net A sacrificial electron donor (such as triethanolamine, TEOA) is used to regenerate the oxidized dye, completing the photocatalytic cycle. researchgate.net
Research has shown that coumarin-based organic dyes loaded over TiO₂ have great potential for efficient photocatalytic hydrogen generation. researchgate.netresearchgate.net A study on a series of coumarin dyes, including 4-(naphthalene-1-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile, demonstrated the effectiveness of this approach. The extended π-conjugation in this benzo[h]coumarin derivative enhanced its light-harvesting capabilities, leading to improved hydrogen production rates. researchgate.netresearchgate.net
| Photocatalyst System | Sacrificial Donor | H₂ Evolution Rate | Apparent Quantum Yield (AQY) | Turnover Number (TON) |
| TC-2 on Pt-TiO₂* | Triethanolamine (TEOA) | 5.54 mmol g⁻¹ h⁻¹ | 14.5% | 5970 |
TC-2: 4-(naphthalene-1-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Data sourced from a study on coumarin dyes for photocatalytic hydrogen evolution. researchgate.netresearchgate.net
Nanoarchitecture Development through Supramolecular Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach for constructing complex and functional nanoarchitectures. The planar, aromatic structure of the 4-(chloromethyl)-2H-benzo[h]chromen-2-one scaffold makes it an ideal building block for creating ordered assemblies through self-assembly processes.
The formation of these nanoarchitectures is governed by a combination of weak, non-covalent interactions, including:
π-π Stacking: The electron-rich aromatic rings of the benzo[h]coumarin molecules can stack on top of each other, driven by attractive electrostatic interactions.
Hydrogen Bonding: While the parent structure lacks strong hydrogen bond donors, derivatives can be synthesized to include functional groups (e.g., hydroxyl, amide) that can direct assembly through specific and directional hydrogen bonds. The carbonyl oxygen of the lactone ring can act as a hydrogen bond acceptor.
Halogen Bonding: The chloromethyl group on this compound introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region that can interact with a nucleophilic site on an adjacent molecule.
By carefully designing the molecular structure of the benzo[h]coumarin derivative, it is possible to program the self-assembly process to yield specific nanostructures such as nanofibers, vesicles, or crystalline networks. These organized molecular systems have potential applications in organic electronics, sensing, and the development of "smart" materials.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of coumarin (B35378) derivatives has been a subject of extensive research, traditionally relying on classic condensation reactions such as the Pechmann, Perkin, and Knoevenagel reactions. ingentaconnect.comchemmethod.com However, future research is increasingly focused on the development of more efficient, sustainable, and versatile synthetic methodologies.
Green Chemistry Approaches: Emerging trends in organic synthesis emphasize the use of green chemistry principles to minimize environmental impact. ingentaconnect.com For 4-(chloromethyl)-2H-benzo[h]chromen-2-one, future synthetic explorations could involve:
Microwave-assisted organic synthesis (MAOS): This technique is known to accelerate reaction times, increase yields, and improve product purity for heterocyclic compounds like benzochromenes. nih.gov
Catalyst-free and solvent-free reactions: Developing synthetic routes that eliminate the need for harsh solvents and toxic catalysts is a key goal of sustainable chemistry. ingentaconnect.com
Flow chemistry: Continuous-flow microreactors offer precise control over reaction parameters, leading to higher efficiency and safety, and have been applied to coumarin synthesis. nih.govrsc.org
Advanced Catalytic Systems: The functionalization of the coumarin core via C-H bond activation is a powerful and modern strategy. mdpi.com Future research could adapt these transition-metal-catalyzed reactions for the regioselective synthesis and derivatization of the benzo[h]chromene scaffold, offering novel pathways to analogues of the target compound. mdpi.com
| Synthetic Method | Potential Advantage for Benzo[h]coumarin Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields |
| Flow Chemistry | Enhanced safety, scalability, and process control rsc.org |
| C-H Bond Activation | Direct functionalization, atom economy mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions rsc.org |
Deeper Mechanistic Understanding of In Vitro Biological Activities
Coumarins are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov The specific structure of this compound suggests several avenues for mechanistic investigation.
The 4-chloromethyl substituent is a key feature, as it can act as an alkylating agent. Research on other chloromethyl coumarins has shown that this group can irreversibly inactivate enzymes by alkylating key amino acid residues, such as histidine in α-chymotrypsin. nih.gov A significant future research direction would be to identify the specific biological targets of this compound. This could involve:
Proteomic screening: To identify proteins that are covalently modified by the compound in various cell lines.
Enzyme inhibition assays: To test the compound's activity against specific enzyme families known to be targets of coumarins, such as kinases or cholinesterases. nih.gov
The extended aromatic system of the benzo[h]chromene core likely contributes to the molecule's ability to intercalate with DNA or interact with proteins through π-stacking interactions, a mechanism observed for other polycyclic compounds. nih.gov Elucidating the interplay between the alkylating potential of the chloromethyl group and the binding affinity of the polycyclic core is crucial for a complete mechanistic understanding.
Integration with Advanced Imaging Modalities for Molecular Research
The inherent fluorescent properties of the coumarin scaffold make it a privileged structure in the development of molecular probes for bioimaging. researchgate.netmdpi.commdpi.com The extended conjugation of the benzo[h]chromene system is expected to shift its photophysical properties, potentially leading to dyes with desirable characteristics for advanced imaging applications.
Future research could focus on leveraging these properties:
Fluorescent Probes: The reactivity of the chloromethyl group could be exploited to design targeted fluorescent probes. By replacing the chlorine with a targeting moiety (e.g., a ligand for a specific receptor), the benzo[h]coumarin core can be delivered to a specific subcellular location, allowing for high-resolution imaging.
Caged Compounds: Coumarins have been used to create "caged" molecules, where a biologically active substance is released upon photoactivation. acs.org The unique photochemical properties of the benzo[h]chromene scaffold could be explored for developing new photoremovable protecting groups.
Cell Imaging: Self-assembled nanoparticles containing coumarin derivatives have been developed for selective cell membrane imaging. mdpi.com Similar nanotechnology-based approaches could be applied to this compound to create novel imaging agents with enhanced stability and biocompatibility. mdpi.comnih.gov
Predictive Modeling for Structure-Function Relationships in Coumarin Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.net For the coumarin class, QSAR and other in silico methods like molecular docking have been successfully used to predict activities and guide the design of new, more potent analogues. acs.orgtandfonline.com
Future research avenues for this compound include:
Development of specific QSAR models: By synthesizing a library of related benzo[h]coumarin derivatives and evaluating their biological activity, a specific QSAR model could be built. This model would help identify the key structural features that govern activity, such as the nature and position of substituents on the aromatic rings. researchgate.net
Molecular Docking Studies: Docking simulations can predict the binding orientation and affinity of the compound within the active site of a target protein. researchgate.netbiointerfaceresearch.com This can provide insights into the mechanism of action and guide the rational design of derivatives with improved binding. For example, docking could clarify how the benzo[h]chromene core interacts with hydrophobic pockets or engages in π-stacking interactions within an enzyme's active site. nih.gov
| Modeling Technique | Application to this compound |
| QSAR | Predict biological activity based on physicochemical properties acs.orgtandfonline.com |
| Molecular Docking | Simulate binding to protein targets to guide drug design researchgate.netbiointerfaceresearch.com |
| Pharmacophore Modeling | Identify essential structural features for biological activity acs.org |
Expanding Applications in Sustainable Technologies and Advanced Materials
The unique chemical properties of coumarins extend beyond medicinal chemistry into materials science and sustainable technologies. researchgate.net The structure of this compound offers intriguing possibilities for these fields.
The reactive chloromethyl group serves as a chemical handle to incorporate the fluorescent and rigid benzo[h]coumarin scaffold into larger molecular architectures. Potential future applications include:
Polymer Science: The compound could be used as a monomer or a functionalizing agent to create polymers with tailored optical properties, such as fluorescent polymers for use in organic light-emitting diodes (OLEDs) or sensors.
Sustainable Agrochemicals: Coumarins have been investigated for their use as eco-friendly agrochemicals. researchgate.net Some natural benzocoumarins, for instance, exhibit anti-algal activity. nih.gov Research could explore the potential of this compound and its derivatives as novel, biodegradable pesticides or herbicides.
In Silico Toxicity Prediction Studies as a Research Tool
Before a compound can be considered for advanced applications, particularly in medicine or agriculture, an early assessment of its potential toxicity is crucial. In silico (computational) toxicology provides a rapid and cost-effective method to predict potential hazards like genotoxicity, carcinogenicity, and hepatotoxicity. researchgate.netsemanticscholar.org
For this compound, in silico studies would be an essential first step in its development pipeline.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(chloromethyl)-2H-benzo[h]chromen-2-one and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions. For example, a modified Pechmann reaction using malonic acid and substituted phenols in the presence of Lewis acids (e.g., ZnCl₂) and POCl₃ under reflux conditions . Alternative routes include Claisen-Schmidt condensation of substituted acetophenones with aldehydes in ethanol/KOH, followed by cyclization . Optimization focuses on controlling substituent positions (e.g., chloro, hydroxy, methyl) via temperature modulation (5–10°C for selective crystallization) and solvent selection (DMF for single-crystal growth) .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve bond angles and confirm stereochemistry (e.g., envelope conformation of the benzopyran ring) .
- NMR spectroscopy to identify substituent positions (e.g., ¹H NMR for methyl/chloromethyl groups; ¹³C NMR for carbonyl signals at ~160–170 ppm) .
- HPLC-MS to assess purity and detect side products (e.g., unreacted intermediates or over-oxidized species) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Enzyme inhibition : Fluorescence-based assays for kinases or viral proteases (e.g., IC₅₀ determination using ATP-competitive probes) .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, hydroxy, methyl) influence the compound’s fluorescence properties?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl) redshift absorbance/emission via conjugation effects, as seen in 6-chloro-7-hydroxy derivatives (λₑₘ ≈ 450–500 nm) .
- Hydroxy groups enhance intramolecular charge transfer (ICT) but reduce stability; stabilize via methylation (e.g., 7-methoxy derivatives) .
- Quantitative analysis : Use time-resolved fluorescence spectroscopy and DFT calculations to correlate substituent effects with quantum yields .
Q. What strategies resolve contradictory cytotoxicity data in different cell lines?
- Methodological Answer :
- Mechanistic profiling : Perform RNA-seq or proteomics to identify target pathways (e.g., apoptosis vs. oxidative stress) .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .
- Metabolic stability assays : Incubate compounds with liver microsomes to assess degradation kinetics (e.g., CYP450-mediated oxidation of chloromethyl groups) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?
- Methodological Answer :
- Pharmacophore modeling : Identify critical moieties (e.g., chromenone core for π-π stacking; chloromethyl for hydrophobic interactions) using docking studies (AutoDock Vina) .
- Bioisosteric replacement : Substitute chlorine with trifluoromethyl to improve binding to serine proteases .
- Crystallographic validation : Co-crystallize derivatives with target enzymes (e.g., HIV-1 protease) to validate binding modes .
Q. What analytical methods detect trace impurities in this compound batches?
- Methodological Answer :
- GC-MS for volatile byproducts (e.g., residual POCl₃) .
- ICP-OES to quantify metal catalysts (e.g., Zn²⁺ from ZnCl₂) .
- 2D-NMR (e.g., HSQC, HMBC) to identify regioisomeric impurities in substituted derivatives .
Data Analysis and Troubleshooting
Q. How should researchers address inconsistent fluorescence quenching in cellular imaging applications?
- Methodological Answer :
- Environmental controls : Measure pH dependence (e.g., chromenone fluorescence is quenched at pH < 5 due to protonation) .
- Competitive binding assays : Test for interference from cellular components (e.g., albumin) using Förster resonance energy transfer (FRET) .
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to shield probes from enzymatic degradation .
Q. What computational tools predict the reactivity of the chloromethyl group in derivatization reactions?
- Methodological Answer :
- DFT calculations (Gaussian 09): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack susceptibility .
- Molecular dynamics (MD) simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- Retrosynthetic software (e.g., ChemAxon) to prioritize feasible synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
